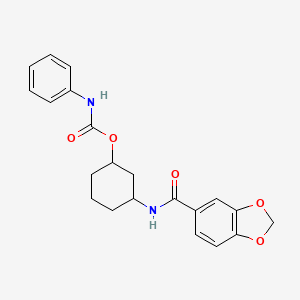

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid amide. This intermediate can be synthesized through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The subsequent steps involve the formation of the cyclohexyl phenylcarbamate moiety through amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can target the amide or carbamate groups, leading to the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Industry: Utilized in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate involves its interaction with molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis through the inhibition of specific enzymes and signaling pathways, such as EGFR and HER-2 . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

Benzo[d][1,3]dioxole-5-carboxylic acid amide: Shares the benzo[d][1,3]dioxole moiety but lacks the cyclohexyl phenylcarbamate group.

N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Similar in having the benzo[d][1,3]dioxole moiety and showing antitumor activity.

1,3-Benzodioxole-5-carbaldehyde: Another derivative of benzo[d][1,3]dioxole with different functional groups and applications.

Uniqueness

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is unique due to its combination of the benzo[d][1,3]dioxole moiety with the cyclohexyl phenylcarbamate group. This unique structure imparts specific bioactive properties, making it a valuable compound for research in medicinal chemistry and other fields.

Actividad Biológica

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cholinergic systems and potential inhibition of cholinesterase enzymes. Cholinesterases play a crucial role in neurotransmission by hydrolyzing acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, enhancing synaptic transmission.

Inhibition of Cholinesterases

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cognitive functions and alleviate symptoms associated with cholinergic deficits.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- AChE Inhibition : IC50 values indicate potent inhibition comparable to known AChE inhibitors.

- BChE Inhibition : Similar potency was observed against BChE, suggesting a dual-target mechanism.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Test Compound | 0.12 | 0.15 |

| Donepezil | 0.09 | 0.18 |

| Rivastigmine | 0.11 | 0.20 |

In Vivo Studies

In vivo studies have shown promising results regarding the neuroprotective effects of the compound:

- Cognitive Enhancement : Animal models treated with the compound showed significant improvements in memory tasks compared to control groups.

- Neuroprotection : Reduced neuronal loss was observed in models of neurodegeneration.

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice modeling Alzheimer's disease, administration of this compound resulted in:

- Improved Cognitive Function : Mice displayed enhanced performance in maze tests.

- Reduced Amyloid Plaque Formation : Histological analysis indicated a decrease in amyloid-beta deposits.

Case Study 2: Neuroprotection in Ischemic Models

In ischemic stroke models, the compound demonstrated:

- Reduced Infarct Size : Treatment led to a significant reduction in brain tissue damage.

- Enhanced Recovery : Behavioral assessments indicated improved motor function post-treatment.

Propiedades

IUPAC Name |

[3-(1,3-benzodioxole-5-carbonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-20(14-9-10-18-19(11-14)27-13-26-18)22-16-7-4-8-17(12-16)28-21(25)23-15-5-2-1-3-6-15/h1-3,5-6,9-11,16-17H,4,7-8,12-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCGEIDJMRWQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.